![molecular formula C16H16BrN3O B1671135 2-[(4-Bromophenyl)methylene]-N-(2,6-dimethylphenyl)-hydrazinecarboxamide CAS No. 415687-81-9](/img/structure/B1671135.png)

2-[(4-Bromophenyl)methylene]-N-(2,6-dimethylphenyl)-hydrazinecarboxamide

Overview

Description

EGA is an inhibitor of endosomal trafficking. It increases accumulation of fluorescently labeled EGF in early endosomes in HeLa cells when used at a concentration of 20 μM. EGA inhibits cell death induced by anthrax lethal toxin in RAW264.7 cells (IC50 = 1.7 μM) as well as by additional acid-dependent bacterial toxins, including diphtheria toxin, P. aeruginosa ExoA, and H. ducreyi cytolethal distending toxin (Hd-CDT), in various cell types. It also inhibits infection of Vero and HeLa cells by the low pH-dependent lymphocytic choriomeningitis (LCMV; Armstrong strain) and influenza A/WSN/33 viruses, respectively.

Selective inhibitor of endosomol trafficking pathways exploited by multiple toxins and virus

EGA is a selective inhibitor of endosomol trafficking pathways exploited by multiple toxins and virus.

Scientific Research Applications

1. Inhibition of Endosomal Trafficking

- Application Summary : EGA is used as an inhibitor of endosomal trafficking . This means it can block the process by which substances are transported within cells via small vesicles known as endosomes.

- Results or Outcomes : The use of EGA can effectively block the entry of certain toxins into cells by inhibiting their trafficking .

2. Investigation of Cellular Entry Mechanisms

- Application Summary : EGA is used to investigate the mechanisms of cellular entry in both phagocytic and non-phagocytic cells . This research is important for understanding how substances enter different types of cells.

- Methods of Application : In this study, cells were incubated with EGA and the accumulation of fluorescence was observed over time . This allowed the researchers to determine the mechanisms by which the cells took up the substance.

- Results or Outcomes : The study found that the cells accumulated fluorescence as early as 30 minutes and continued through 48 hours . The mechanisms of cellular entry were found to be distinct for the two types of cells studied .

properties

IUPAC Name |

1-[(E)-(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN3O/c1-11-4-3-5-12(2)15(11)19-16(21)20-18-10-13-6-8-14(17)9-7-13/h3-10H,1-2H3,(H2,19,20,21)/b18-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNLLEFLGISSAQ-VCHYOVAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)NN=CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)N/N=C/C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(E)-(4-Bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea | |

CAS RN |

415687-81-9 | |

| Record name | 415687-81-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

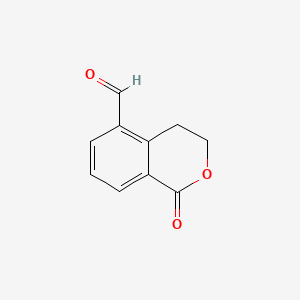

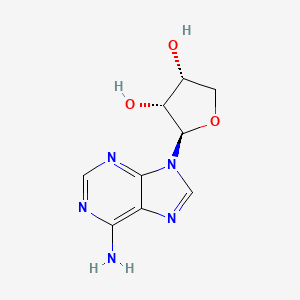

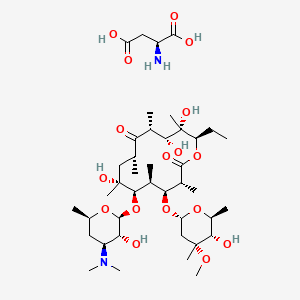

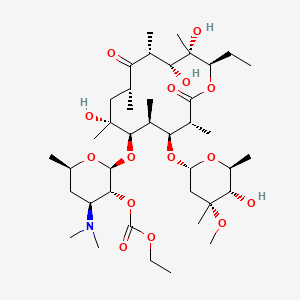

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid](/img/structure/B1671071.png)